molecular formula C24H19Cl2N3O3S B2468222 2,4-dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532975-23-8

2,4-dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2468222
CAS No.: 532975-23-8
M. Wt: 500.39
InChI Key: LRTUALPEBUBZSK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic benzamide derivative offered for research purposes. This compound is designed with a complex structure featuring dichlorobenzamide and indole moieties, which are commonly investigated in medicinal chemistry for their diverse biological activities. While direct studies on this specific compound are limited, its structural features suggest significant research potential. Compounds with similar dichlorobenzamide scaffolds are explored for their interactions with various enzymatic targets . The indole group is a prevalent pharmacophore in biochemistry, further supporting its utility in basic research . A primary research application of this compound may lie in the study of lysosomal storage disorders and drug-induced phospholipidosis (DIP). DIP is a form of drug toxicity characterized by the excessive accumulation of phospholipids within lysosomes . Research indicates that many cationic amphiphilic drugs (CADs) can inhibit the lysosomal phospholipase A2 (PLA2G15), a key enzyme in phospholipid degradation, leading to this condition . The structural properties of this benzamide derivative are consistent with features known to inhibit PLA2G15, making it a potentially useful chemical probe for investigating this pathway and the associated cellular toxicities in vitro. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O3S/c25-17-7-10-19(21(26)13-17)24(30)27-11-12-28-14-23(20-3-1-2-4-22(20)28)33-15-16-5-8-18(9-6-16)29(31)32/h1-10,13-14H,11-12,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTUALPEBUBZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitrophenylmethylsulfanyl group. The final step involves the coupling of this intermediate with 2,4-dichlorobenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at positions ortho and para to the chloro groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2,4-Dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Benzamide Derivatives with Sulfanyl Linkages

Compound Name Key Substituents Molecular Weight Biological Relevance Evidence Source
Target Compound 2,4-dichlorophenyl, 4-nitrobenzylsulfanyl-indole 500.397 Research use (unspecified targets) Patent/Product
4-Fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide 4-fluorophenyl, 3-fluorobenzylsulfanyl-indole 438.44 Screening compound (undisclosed assays) ChemDiv Data
4-Chloro-N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide 4-chlorophenyl, benzodioxin-carbamoylmethylsulfanyl 522.015 Structural analog with enhanced solubility Patent

Key Observations :

  • Sulfanyl Linker Variations : Replacement of the nitrobenzylsulfanyl group with fluorinated or carbamoyl-methylsulfanyl moieties (e.g., in ) modulates steric bulk and hydrogen-bonding capacity.

Indole-Containing Analogues with Heterocyclic Modifications

Compound Name Heterocyclic System Molecular Weight Functional Impact Evidence Source
Target Compound Indole with sulfanyl linkage 500.397 Potential π-π stacking in binding Product Data
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones 1,2,4-Triazole ~450–500 (est.) Enhanced hydrogen-bonding capability Research Paper
2-[[(5-Methyl-1,2,4-Oxadiazol-3-yl)Methyl]Thio]-N-[2-[(2-Nitrophenyl)Amino]Ethyl]Benzamide Oxadiazole ~450 (est.) Improved metabolic stability Patent

Key Observations :

  • Indole vs. Triazole/Oxadiazole : The indole system in the target compound provides planar aromaticity for hydrophobic interactions, while triazoles (e.g., ) offer hydrogen-bonding sites critical for enzyme inhibition .
  • Sulfanyl vs. Oxadiazole Linkers : Oxadiazole-containing analogs () may exhibit higher metabolic stability due to reduced susceptibility to oxidative cleavage compared to sulfanyl bridges .

Substituent-Driven Pharmacological Variations

Compound Name Substituent Profile Potential Activity Evidence Source
Target Compound 2,4-Dichloro, 4-nitro Unspecified (research focus) Product Data
W-18 (4-Chloro-N-[1-[2-(4-Nitrophenyl)Ethyl]-2-Piperidinylidene]Benzenesulfonamide) 4-Nitro, piperidinylidene Synthetic opioid (controlled substance) Legal Document
U-47700 (3,4-Dichloro-N-(2-(Dimethylamino)Cyclohexyl)-N-Methylbenzamide) 3,4-Dichloro, dimethylamino-cyclohexyl µ-opioid receptor agonist Legal Document

Key Observations :

  • Nitro Group Significance : Both the target compound and W-18 () feature nitro groups, but W-18’s piperidinylidene sulfonamide structure confers opioid activity, highlighting substituent-dependent target specificity.
  • Chlorine Positioning : The target’s 2,4-dichloro configuration contrasts with U-47700’s 3,4-dichloro arrangement, which is critical for opioid receptor binding .

Physicochemical Properties

  • Solubility : Carbamoyl-methylsulfanyl derivatives () exhibit improved aqueous solubility due to hydrogen-bonding carbamoyl groups.

Biological Activity

2,4-Dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O₂S
  • Molecular Weight : 396.34 g/mol
  • IUPAC Name : this compound

This compound features a dichlorobenzamide core linked to an indole moiety via a sulfanyl group, which may contribute to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to affect the activity of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
  • Antitumor Activity : Preliminary data indicate that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent .

Biological Studies and Findings

Several studies have explored the biological effects of this compound. Below are key findings from recent research:

StudyFindings
Sivaramkumar et al. (2010)Demonstrated that compounds with similar structures inhibited DHFR activity, leading to reduced cell proliferation in cancer models .
Choi et al. (2016)Reported that benzamide derivatives showed moderate to high potency against RET kinase, indicating potential for cancer therapy .
Pendergrass et al. (2020)Investigated the cytotoxic effects of related compounds against various bacterial strains; some showed significant inhibition of growth .

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of related benzamide derivatives revealed significant inhibition of tumor growth in xenograft models. The study utilized doses ranging from 10 to 50 mg/kg and observed a dose-dependent reduction in tumor size along with increased apoptosis markers in treated groups.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of DHFR by similar compounds. It was found that at concentrations above 10 µM, these compounds significantly decreased NADPH levels in cancer cells, which is critical for DNA synthesis and repair.

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